molecular formula C11H8ClN B096311 4-Chloro-3-phenylpyridine CAS No. 19069-63-7

4-Chloro-3-phenylpyridine

Cat. No. B096311
CAS RN: 19069-63-7
M. Wt: 189.64 g/mol
InChI Key: XYDFQQZOWRUBEK-UHFFFAOYSA-N
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Description

4-Chloro-3-phenylpyridine is a chemical compound with the molecular formula C11H8ClN . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of 4-Chloro-3-phenylpyridine and similar compounds often involves electrophilic substitution reactions . A study describes the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, which were characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-phenylpyridine can be analyzed using various spectroscopic techniques. The ChemSpider database provides information on its average mass (189.641 Da) and monoisotopic mass (189.034531 Da) .


Chemical Reactions Analysis

4-Chloro-3-phenylpyridine, like other pyridine derivatives, can undergo various chemical reactions. Electrophilic aromatic substitution is a common type of reaction involving aromatic rings . A study on the synthesis of novel pyrazole derivatives containing phenylpyridine moieties discusses the herbicidal activities of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-phenylpyridine can be determined using various experimental and theoretical methods . These properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

  • Synthesis and Photophysical Properties of Cyclometalated Iridium(III) Complexes : Functionalized polypyridine ligands, including derivatives of 4-Chloro-3-phenylpyridine, have been used to synthesize new Ir(III) cyclometalated compounds. These compounds exhibit luminescence and are studied for their redox and absorption properties, indicating potential applications in photophysical and electrochemical fields (Neve et al., 1999).

  • Herbicidal Activity : A study on the synthesis of novel phenylpyridines based on molecular modeling, including derivatives of 4-Chloro-3-phenylpyridine, showed that these compounds act as herbicides by inhibiting protoporphyrinogen-IX-oxidase. This finding suggests applications in agriculture for weed control (Schäfer et al., 2003).

  • Formation of Metal Complexes : Research has been conducted on the reaction of 4-Chloro-3-phenylpyridine derivatives with various alcohols to form metal complexes, which are characterized by spectroscopic methods. These findings are important for understanding the chemistry of metal-ligand interactions and may have implications in material science and coordination chemistry (Liu et al., 2001).

  • Aromatic Substitution Reactions : Studies on the reaction of phenyllithium with 3-alkylpyridines, including 4-Chloro-3-phenylpyridine, have contributed to understanding steric effects and the quantitative analysis of isomer ratios in organic synthesis (Abramovitch & Giam, 1962).

  • Nonlinear Absorbing Cationic Iridium(III) Complexes : Research on Ir(III) complexes bearing benzothiazolylfluorene motif on phenylpyridine ligands, including 4-Chloro-3-phenylpyridine, explored their photophysical properties and potential as nonlinear absorbing materials. This has implications for the development of materials with specific optical properties (Li et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Future research could focus on the synthesis of novel derivatives of 4-Chloro-3-phenylpyridine and their potential applications. For instance, a study discusses the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity . Another study focuses on the structural, energetic, and vibrational properties of monosubstituted pyridines .

properties

IUPAC Name

4-chloro-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDFQQZOWRUBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376571
Record name 4-chloro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-phenylpyridine

CAS RN

19069-63-7
Record name 4-Chloro-3-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19069-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WG Duncan, DW Henry - Journal of Medicinal Chemistry, 1968 - ACS Publications
… 4-Chloro-3-phenylpyridine.—4-Hydroxy-3-phenylpyridine (0.20 g, 1.17 mmoles) was …
Number of citations: 3 pubs.acs.org
H YAMANAKA, T ARAKI… - Chemical and …, 1988 - jstage.jst.go.jp
Site-selectivity in the reaction of 3-substituted pyridine l-oxide with phosphoryl chloride was investigated. When a strongly electron—withdrawing group (eg. CN, CONRR’, COOR, or N02…
Number of citations: 53 www.jstage.jst.go.jp
山中宏, 新木富雄, 坂本尚夫 - Chemical and Pharmaceutical Bulletin, 1988 - jlc.jst.go.jp
Site-selectivity in the reaction of 3-substituted pyridine 1-oxide with phosphoryl chloride was investigated. When a strongly electron-withdrawing group (eg CN, CONRR', COOR, or NO 2 …
Number of citations: 2 jlc.jst.go.jp
PN Bhargava, MR Chaurasia - Journal of Medicinal Chemistry, 1968 - ACS Publications
The antimalarial activity of febrifugitie, an alkaloid of a 3-substitut. ed 4 (3II)-quinazolinonc structure, has prompted the preparation and testing of a number of quinazolines, 1 and …
Number of citations: 8 pubs.acs.org
M BOUDAKIAN - … of Heterocyclic Compounds: Pyridine and its …, 1974 - Wiley Online Library
… 4-Chloro-3-phenylpyridine 3-Phenyl-4-pyridone and POCI, nitrosoacetamidopyridine and benzene …
Number of citations: 1 onlinelibrary.wiley.com
K Komeyama, Y Nagao, M Abe, K Takaki - Bulletin of the Chemical …, 2014 - journal.csj.jp
FeSO 4 -mediated direct arylation of heteroarenes with arylboronic acids in the presence of K 2 S 2 O 8 has been developed. A slow addition of an aqueous solution of an iron complex …
Number of citations: 11 www.journal.csj.jp

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